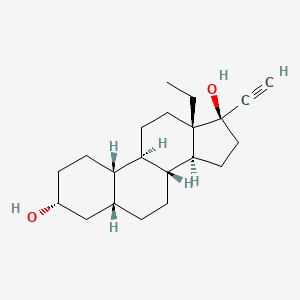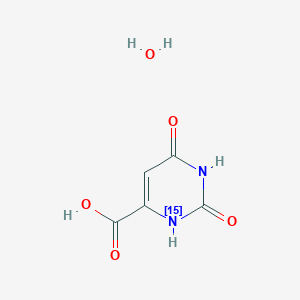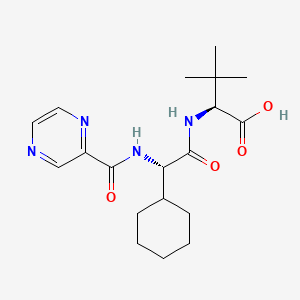![molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4](/img/no-structure.png)
2-[2-Sulfo(ethyl-d4)]pseudourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Sulfo(ethyl-d4)]pseudourea typically involves the reaction of deuterated ethylamine with thiourea and sulfuric acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Step 1: Deuterated ethylamine is reacted with thiourea in the presence of sulfuric acid.
Step 2: The reaction mixture is heated to facilitate the formation of the sulfoethyl group.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Sulfo(ethyl-d4)]pseudourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pseudourea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-Sulfo(ethyl-d4)]pseudourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of deuterated compounds.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the formulation of dyes and cosmetics, particularly in products aimed at preventing gray hair
Wirkmechanismus
The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea involves its interaction with specific molecular targets. The sulfoethyl group can form strong interactions with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to label and study proteins. The deuterium atoms in the compound provide additional stability and enable precise tracking in experimental studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-Sulfo(ethyl)]pseudourea: The non-deuterated analog of 2-[2-Sulfo(ethyl-d4)]pseudourea.
2-[2-Sulfo(propyl)]pseudourea: A similar compound with a propyl group instead of an ethyl group.
2-[2-Sulfo(butyl)]pseudourea: A similar compound with a butyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and enable precise tracking in research applications. This makes it particularly valuable in proteomics and other fields where accurate labeling and tracking of molecules are essential .
Eigenschaften
| { "1. Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-Sulfo(ethyl-d4)]pseudourea involves the sulfonation of ethyl-d4 pseudourea using sulfur trioxide and water. The resulting sulfonic acid is then reacted with sodium hydroxide to form the sodium salt of 2-[2-Sulfo(ethyl-d4)]pseudourea.", "2. Starting Materials": ["Ethyl-d4 pseudourea", "Sulfur trioxide", "Water", "Sodium hydroxide"], "3. Reaction": [ "Step 1: In a reaction flask, add ethyl-d4 pseudourea and sulfur trioxide in a 1:1 molar ratio.", "Step 2: Add water dropwise to the reaction mixture with stirring until the reaction is complete.", "Step 3: Heat the reaction mixture to 100°C for 1 hour to ensure complete reaction.", "Step 4: Cool the reaction mixture and add sodium hydroxide until the pH is neutral.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain 2-[2-Sulfo(ethyl-d4)]pseudourea as a white solid." ] } | |
CAS-Nummer |
1346602-43-4 |
Molekularformel |
C3H8N2O3S2 |
Molekulargewicht |
188.252 |
IUPAC-Name |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
InChI-Schlüssel |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N |
Synonyme |
2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)
![(3R,4S,5S,6R,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B585267.png)
![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)


![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B585275.png)


![5H-1,6-Dioxa-benzo[c]phenanthren-2-one](/img/structure/B585281.png)

